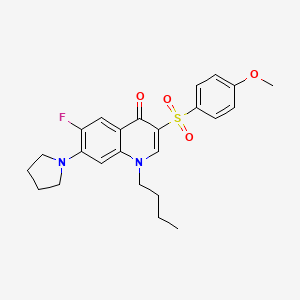
1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O4S and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
A series of quinolone derivatives, including compounds similar in structure to the specified chemical, have been synthesized and tested for their antibacterial activities. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. For example, specific derivatives demonstrated significant in vivo antibacterial activity without causing adverse effects in animal models, indicating their therapeutic potential (Taguchi et al., 1992).
Antimicrobial Evaluation
New sulfonate derivatives, incorporating quinolyl functional groups, have been synthesized and evaluated for their antimicrobial and antifungal activities. Among these compounds, certain derivatives showed high activity against Gram-positive and Gram-negative bacteria as well as tested fungi, suggesting their application in developing new antimicrobial agents (Fadda et al., 2016).
Chemosensor Applications
A novel chemosensor based on a quinoline derivative has been developed for monitoring Zn2+ concentrations in living cells and aqueous solutions. This chemosensor exhibited remarkable fluorescence enhancement in the presence of Zn2+, with detection limits far lower than the World Health Organization guideline for drinking water, demonstrating its utility for biological and environmental monitoring (Park et al., 2015).
Anticancer Research
Quinoline derivatives have been synthesized and screened for their antiproliferative effects against cancer cell lines. Structure-activity relationship studies have identified compounds with potent inhibitory activity, suggesting a mechanism of action similar to antimitotic drugs. These findings highlight the potential of such compounds in cancer treatment (Cheng et al., 2013).
Fluorescence and Quantum Chemical Investigations
Quinoline derivatives have been explored for their fluorescent properties, demonstrating strong fluorescence across a wide pH range in aqueous media. These properties make them suitable as fluorescent labeling reagents for biomedical analysis, offering a novel tool for researchers in various scientific fields (Le et al., 2020).
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-4-11-27-16-23(32(29,30)18-9-7-17(31-2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWRFZVPHPODOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
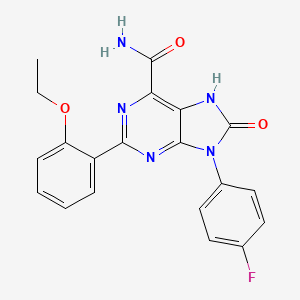
![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)

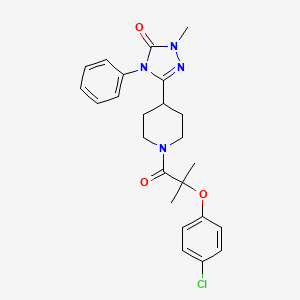
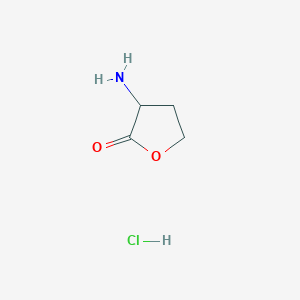
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)
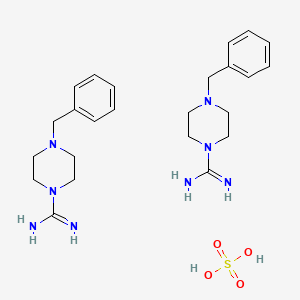
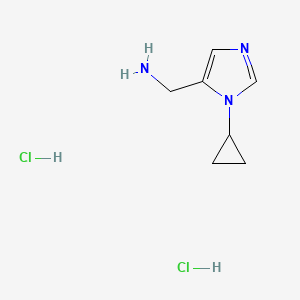
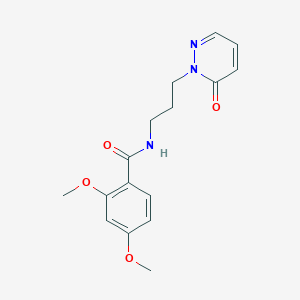
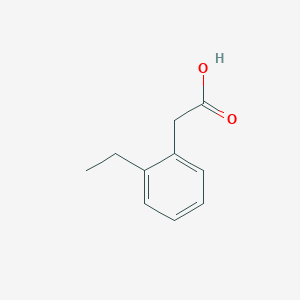
![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)


